molecular formula C19H21N7O2 B10994839 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10994839
M. Wt: 379.4 g/mol
InChI Key: WSKMRJAMPBGGEE-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyridine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The resulting benzimidazole is then reacted with ethyl chloroformate to form an intermediate, which is subsequently coupled with 4-(pyridin-2-yl)piperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazolone derivatives, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-N’-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(1H-benzimidazol-2-yl)-N’-(2-oxoethyl)piperazine-1-carboxamide

Uniqueness

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzimidazole and piperazine rings allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H21N7O2/c27-17(24-18-22-14-5-1-2-6-15(14)23-18)13-21-19(28)26-11-9-25(10-12-26)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,28)(H2,22,23,24,27)

InChI Key

WSKMRJAMPBGGEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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